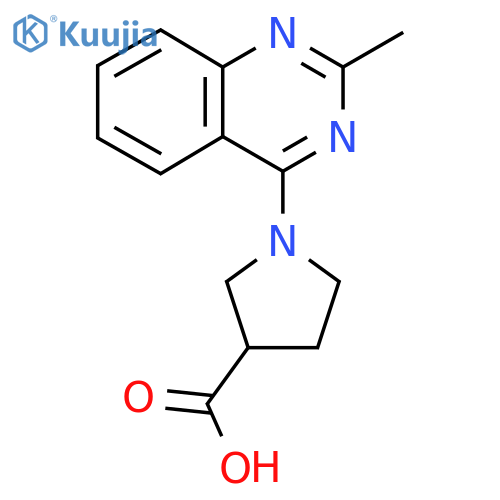Cas no 1710195-08-6 (1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid)

1710195-08-6 structure
商品名:1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid
CAS番号:1710195-08-6
MF:C14H15N3O2
メガワット:257.287802934647
CID:4914270
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methyl-quinazolin-4-yl)-pyrrolidine-3-carboxylic acid
- 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C14H15N3O2/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(8-17)14(18)19/h2-5,10H,6-8H2,1H3,(H,18,19)
- InChIKey: UQPGOWIPDHBOSM-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C2C3C=CC=CC=3N=C(C)N=2)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 350
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.3
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM211734-5g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 5g |
$1262 | 2021-06-09 | |
| Chemenu | CM211734-5g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM211734-10g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 10g |
$1730 | 2021-06-09 | |
| Chemenu | CM211734-10g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM211734-1g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 1g |
$514 | 2021-06-09 | |
| Chemenu | CM211734-1g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 1g |
$*** | 2023-03-30 |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
1710195-08-6 (1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
